(R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
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Description
Scientific Research Applications
Synthetic Applications
A series of 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides, where R' is methyl or trifluoromethyl, were synthesized for antiandrogen activity research. The trifluoromethyl series generally exhibited partial androgen agonist activity, demonstrating the synthetic utility of fluorinated compounds in designing bioactive molecules (Tucker, Crook, & Chesterson, 1988).
Material Science
Vinylidene fluoride (VDF) and its copolymers, incorporating fluoroalcohol functionalities, have been extensively studied for their synthesis, properties, and applications. These materials find uses in surfactants, dielectric polymers, fuel cells, and ultrafiltration membranes, showcasing the versatility of fluoroalcohol-based compounds in material science (Améduri, 2009).
Catalytic Applications
Photoredox catalysis has been applied for trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds using fluoroalcohol derivatives. This method has emerged as a promising strategy for developing new fluoromethylations, which are particularly relevant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Fluorine Chemistry
The use of fluoroalcohols such as 2,2,2-trifluoroethanol (TFE) as solvents for hypervalent iodine-mediated phenolic oxidations has been highlighted. These solvents stabilize reactive cationic intermediates, contributing to breakthroughs in hypervalent iodine chemistry and facilitating various organic transformations (Dohi, Yamaoka, & Kita, 2010).
Fluorinated Polyimides
Highly fluorinated polyimides synthesized from fluoroalcohol derivatives exhibit good thermal stability, mechanical properties, low dielectric constants, and optical transparency. These materials are promising for applications in electronics and optoelectronics due to their unique properties (Tao et al., 2009).
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAHGNGZGBILK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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